N-(3,4-dichlorophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with methoxy (5-OCH₃) and methyl (1-CH₃) substituents. This structural framework is common in kinase inhibitors and antimicrobial agents, where the pyrido-pyrimidine core facilitates π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O4/c1-22-15-14(12(27-2)5-6-20-15)16(25)23(17(22)26)8-13(24)21-9-3-4-10(18)11(19)7-9/h3-7H,8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXJOQYPNYUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021644500, also known as F2094-0480 or N-(3,4-dichlorophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a key protein in mitochondrion-mediated apoptosis, regulating the release of apoptogenic proteins, as well as interacting with anti-apoptotic proteins.
Mode of Action
AKOS021644500 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting the activity of VDAC1, AKOS021644500 can protect against mitochondrial dysfunction.
Result of Action
The primary result of AKOS021644500’s action is the inhibition of VDAC1 oligomerization and apoptosis. This can protect cells from mitochondrial dysfunction. The exact molecular and cellular effects of this compound’s action would depend on the specific cellular context and require further investigation.
Biological Activity
N-(3,4-dichlorophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a dichlorophenyl group and a pyrido[2,3-d]pyrimidine scaffold. Its molecular formula is C15H13Cl2N3O3, with the following structural characteristics:
- Molecular Weight : 348.19 g/mol
- SMILES Notation : CC(=O)N(C1=C(N=C(N1C(=O)C)C(=O)C)C(=C(C=C1Cl)Cl)C)C
Antitumor Activity
Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure exhibit significant antitumor properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : In a study evaluating similar pyrido[2,3-d]pyrimidine derivatives, compounds showed IC50 values ranging from 10 to 30 μM against HeLa cells, indicating strong cytotoxicity .
Antimicrobial Properties
Compounds within this chemical class have also been evaluated for antimicrobial activity. The presence of the dichlorophenyl group is associated with enhanced antibacterial efficacy.
Research Findings :
- A derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 μg/mL against Staphylococcus aureus.
- Another study reported that similar compounds had IC50 values of 257 mM for antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that it can reduce the levels of TNF-alpha and IL-6 in vitro.
The biological activity is primarily mediated through the inhibition of specific enzymes or pathways involved in cellular proliferation and inflammation. For example:
- Inhibition of Kinases : Some pyrido[2,3-d]pyrimidine derivatives act as kinase inhibitors, affecting pathways crucial for cancer cell survival.
- Lysosomal Phospholipase A2 Inhibition : Recent findings suggest that inhibition of lysosomal phospholipase A2 may be a target for assessing drug-induced toxicity .
Absorption and Distribution
Initial studies suggest good oral bioavailability with peak plasma concentrations reached within 1-2 hours post-administration. The compound demonstrates moderate lipophilicity, which aids in its absorption.
Toxicological Profile
Toxicity studies indicate that while the compound exhibits promising therapeutic effects, it also has potential side effects related to hepatotoxicity at higher doses. Continuous monitoring during preclinical trials is recommended.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Several studies have indicated that compounds similar to N-(3,4-dichlorophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidine showed promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
-
Antimicrobial Activity
- The compound has shown effectiveness against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways.
- Case Study : Research highlighted the antimicrobial efficacy of pyrido[2,3-d]pyrimidine derivatives against resistant strains of Staphylococcus aureus .
- Anti-inflammatory Effects
Therapeutic Potential
-
Cancer Treatment
- The compound's ability to target specific molecular pathways makes it a candidate for further development as an anticancer drug. Its selective toxicity towards cancer cells while sparing normal cells is particularly advantageous.
-
Infectious Diseases
- Given its antimicrobial properties, this compound could be developed into a treatment for bacterial infections that are resistant to current antibiotics.
-
Chronic Inflammatory Conditions
- Its anti-inflammatory effects suggest potential applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Implications
- Bioactivity Prediction : The target compound’s dichlorophenyl and methoxy groups position it as a candidate for kinase or antimicrobial targeting, akin to ’s cyclopropyl-iodophenyl derivative .
- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., fluoro, as in ) or planar cores (e.g., chromeno) could enhance potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
